2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide
Description
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide is a synthetic organic compound Its structure features a propanamide backbone with various substituents, including a methyl group, an oxazole ring, and a methylphenoxy group
Properties
IUPAC Name |
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-5-6-8-12(10)19-15(3,4)14(18)16-13-9-11(2)20-17-13/h5-9H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHODRQWUMVSIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)(C)C(=O)NC2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the methylphenoxy group: This step might involve nucleophilic substitution reactions where a phenol derivative reacts with a suitable electrophile.
Formation of the propanamide backbone: This could involve the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.
Scientific Research Applications
2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide may have several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-chlorophenoxy)propanamide
- 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-fluorophenoxy)propanamide
- 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-bromophenoxy)propanamide
Comparison
Compared to similar compounds, 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)propanamide may exhibit unique properties due to the presence of the methylphenoxy group. This could influence its reactivity, biological activity, and potential applications. Detailed comparative studies would be necessary to highlight these differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
